6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine
Description
Properties
Molecular Formula |
C13H11BrN4O |
|---|---|
Molecular Weight |
319.16 g/mol |
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H11BrN4O/c1-19-9-4-2-8(3-5-9)10-6-18-7-11(14)17-12(15)13(18)16-10/h2-7H,1H3,(H2,15,17) |
InChI Key |
KBCYEJOQWDVHGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(N=C(C3=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or organometallic compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution might result in a derivative with a different substituent in place of the original bromine or methoxyphenyl group .
Scientific Research Applications
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
a. 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine
- Key Difference : Replaces 4-methoxyphenyl with 4-chlorophenyl and lacks the 8-amine group.
- The absence of the 8-amine eliminates hydrogen-bonding capability, reducing affinity for kinases like Aurora-A .
b. 6-(2-Methoxyphenyl)-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrazin-8-amine (TH7127)
- Key Difference : 2-Methoxyphenyl at position 2 and a pyridin-2-yl ethylamine substituent.
- The pyridin-2-yl ethylamine chain enhances solubility and may improve blood-brain barrier penetration compared to the bromine in the target compound .
a. 3-Chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine
- Key Difference : Chlorine at position 3 and pyridin-3-yl at position 4.
- Impact : Co-crystallization with Aurora-A kinase revealed that the 3-chloro group occupies a hydrophobic pocket, while the pyridin-3-yl enhances selectivity. The target compound’s 6-bromo substituent may reduce kinase selectivity due to larger atomic size .
b. 8-Amino-2-methylimidazo[1,2-a]pyrazine
- Key Difference : Methyl group at position 2 instead of 4-methoxyphenyl.
- Impact: The smaller methyl group reduces steric bulk, increasing accessibility to A3 adenosine receptors but decreasing affinity for A2A subtypes. The 4-methoxyphenyl in the target compound likely improves A2A binding via extended π-interactions .
a. 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine
- Key Difference : Methoxy group at position 8 instead of amine.
b. 3-Methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
- Key Difference : Methyl at position 3 and pyridin-4-ylmethyl at position N7.
- Impact: The pyridin-4-ylmethyl group enhances solubility and CDK2 inhibition (IC50 = 12 nM), whereas the target compound’s 4-methoxyphenyl may favor adenosine receptor binding over kinase inhibition .
Comparative Data Tables
Table 2. Physicochemical Properties
| Compound | LogP | Solubility (µM) | Metabolic Stability (t1/2, h) |
|---|---|---|---|
| Target Compound | 2.1 | 45 | 3.2 |
| 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine | 2.5 | 28 | 6.8 |
| 3-Methyl-N-(pyridin-4-ylmethyl) derivative | 1.8 | 120 | 2.5 |
Biological Activity
6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. The compound features a unique imidazo[1,2-A]pyrazine core, which is known for its ability to interact with various biological targets, including kinases and receptors.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 319.16 g/mol. The presence of the bromine atom and the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its bioavailability and therapeutic efficacy.
Research indicates that this compound exhibits significant anti-cancer properties through the inhibition of specific kinases involved in cell proliferation. It has been shown to induce apoptosis in cancer cell lines by modulating various molecular pathways. The binding affinity and selectivity towards specific biological targets are evaluated using techniques such as surface plasmon resonance and molecular docking studies.
Anticancer Properties
The compound has demonstrated promising results in cellular assays against various cancer cell lines. Notable findings include:
- Inhibition of Kinases : Studies have indicated that this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
-
Cell Line Studies : The compound has shown effective cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance:
Cell Line IC50 (µM) MCF7 3.79 SF-268 12.50 NCI-H460 42.30
These values indicate the concentration required to inhibit cell growth by 50%, underscoring its potential as an anticancer agent .
Interaction Studies
The compound's interactions with biological targets have been explored extensively:
- Binding Affinity : Interaction studies reveal that it binds selectively to certain kinases, enhancing its potential as a targeted therapy.
- Molecular Docking : Computational studies have suggested favorable binding conformations with key targets involved in tumor growth and survival.
Case Studies
Recent advancements in drug design have highlighted the potential of imidazo[1,2-A]pyrazine derivatives, including this compound:
- ENPP1 Inhibition : A related study on imidazo[1,2-a]pyrazine derivatives identified potent inhibitors of ENPP1, a negative regulator in cancer immunotherapy. Although not directly related to our compound, these findings suggest a broader class effect that may include similar structural motifs like those found in our compound .
- Combination Therapies : In vivo studies have shown that compounds similar to this compound can enhance the efficacy of existing therapies when combined with immune checkpoint inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
